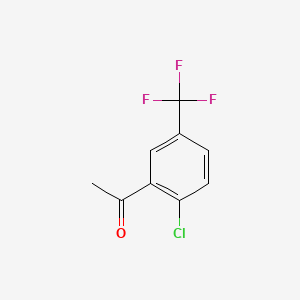

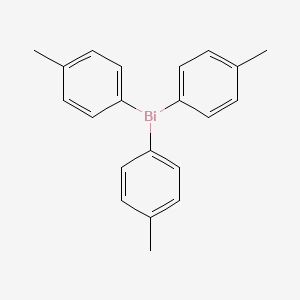

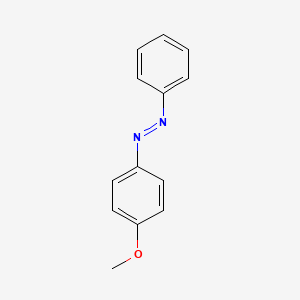

![molecular formula C7H4N4 B1581683 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 25939-87-1](/img/structure/B1581683.png)

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Overview

Description

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery . The molecular formula of this compound is C7H4N4 .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis

The molecular weight of this compound is 144.13 g/mol . It has a topological polar surface area of 54 Ų . It has no hydrogen bond donor count, three hydrogen bond acceptor counts, and no rotatable bond count .Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have shown significant promise in antitumor applications. A study by Abdel‐Latif et al. (2016) synthesized a series of these derivatives and evaluated their cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), with some compounds displaying substantial effects (Abdel‐Latif et al., 2016). Another research by El-Enany et al. (2011) developed pyrazolo[1,5-a]pyrimidine-3-carbonitriles with different substituents and tested them on the human colon tumor cell line HCT116, noting particularly high activity for some compounds (El-Enany et al., 2011).

Antimicrobial Activity

These compounds also exhibit antimicrobial properties. Deshmukh et al. (2016) synthesized new pyrazolo[1,5-a]pyrimidine derivatives and screened them for antimicrobial activity, demonstrating notable efficacy (Deshmukh et al., 2016). Beyzaei et al. (2017) prepared 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and studied their antibacterial effects against various pathogenic bacteria, finding significant inhibitory properties for some compounds (Beyzaei et al., 2017).

Tumor Imaging Applications

This compound derivatives have been explored for tumor imaging applications as well. Xu et al. (2012) designed and synthesized an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative for potential use as a radiotracer in tumor detection with positron emission tomography (PET) (Xu et al., 2012).

Photophysical Properties

Wu et al. (2008) established an efficient synthesis protocol for pyrazolo[1,5-a]pyrimidine sulfides and examined their correlation with fluorescent spectroscopic properties. This research suggests potential applications in the development of new fluorescent probes (Wu et al., 2008).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been identified as a potent antimicrobial agent . The primary targets of this compound are various types of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . These bacteria are responsible for a range of infections in humans, and the ability of this compound to inhibit their growth makes it a valuable tool in the fight against bacterial diseases.

Biochemical Pathways

By disrupting these pathways, this compound prevents the bacteria from growing and dividing, ultimately leading to their death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By targeting and disrupting essential bacterial processes, this compound prevents the bacteria from proliferating. This can help to control the spread of bacterial infections and reduce the severity of symptoms in infected individuals.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain conditions, such as temperature and pH, can impact the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with this compound and affect its antimicrobial action. Understanding these environmental influences is crucial for optimizing the use of this compound in antimicrobial applications.

Future Directions

The Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHORVAOECWFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356058 | |

| Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25939-87-1 | |

| Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.